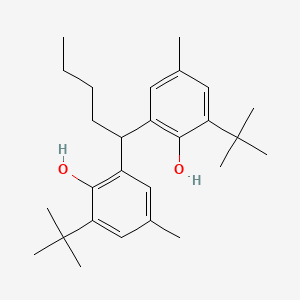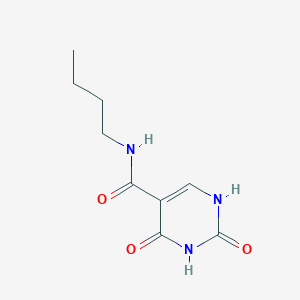
N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of butylamine with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological or chemical properties.
Scientific Research Applications
N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2,4-dioxo-1H-pyrimidine-5-carboxamide: Lacks the butyl group but shares the core structure.
N-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide: Contains a methyl group instead of a butyl group.
N-ethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide: Contains an ethyl group instead of a butyl group.
Uniqueness
N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. This structural variation can lead to differences in solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
883-53-4 |
|---|---|
Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-butyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C9H13N3O3/c1-2-3-4-10-7(13)6-5-11-9(15)12-8(6)14/h5H,2-4H2,1H3,(H,10,13)(H2,11,12,14,15) |
InChI Key |
VXLGNUXBIUVZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
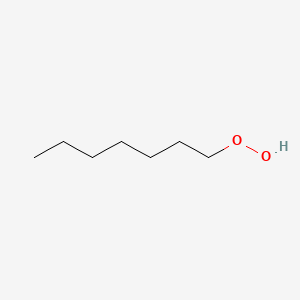
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
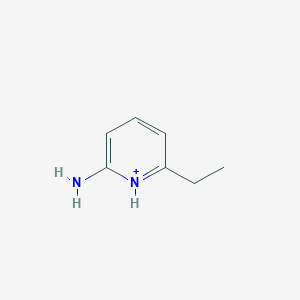
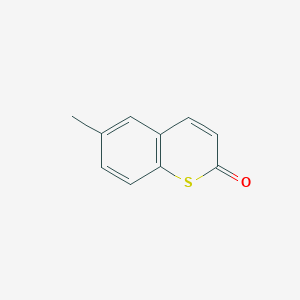
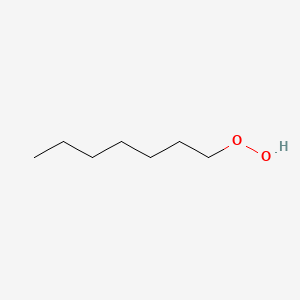
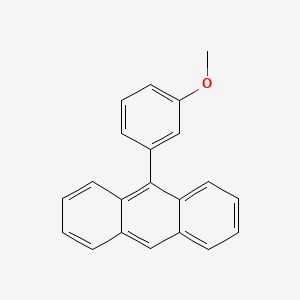
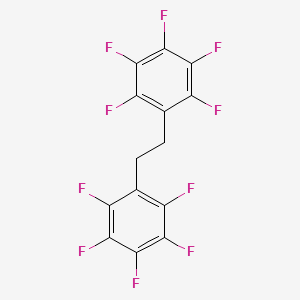
![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)

![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
